6-O-sinapoyl-D-glucono-1,5-lactone
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Overview
Description
6-O-sinapoyl-D-glucono-1,5-lactone is the 6-O-sinapoyl derivative of D-glucono-1,5-lactone. It has a role as a plant metabolite. It derives from a D-glucono-1,5-lactone and a trans-sinapic acid.
Scientific Research Applications
Surfactant Synthesis
6-O-Alkanoylgluconolactones, similar to 6-O-sinapoyl-D-glucono-1,5-lactone, have been synthesized for potential applications as surfactants. These compounds exhibit unique solubility behaviors, showing increased solubility at higher temperatures and precipitating at lower temperatures. This characteristic suggests potential applications in thermally responsive systems or in processes requiring controlled solubility behavior (Kwoh et al., 1995).
Food Science
In food science, derivatives of glucono-δ-lactone, like 6-O-sinapoyl-D-glucono-1,5-lactone, have been explored for their ability to induce gelation in proteins at low temperatures. This could be useful in the development of new food textures or in modifying the properties of existing food products (Ngapo et al., 1996).
Organic Synthesis
These compounds have also been studied in the context of organic synthesis. For instance, the conversion of d-glucono-1,5-lactone into α-pyrone derivatives has been explored, demonstrating the versatility of these lactones in synthetic chemistry (Nelson & Gratzl, 1978).
Personal Care Applications
There is research into using 6-O-alkanoyl-N-alkylgluconamides, related to 6-O-sinapoyl-D-glucono-1,5-lactone, as cheap substitutes for ceramides in personal care products. These compounds are intended to retain water in human skin and could be used in cosmetics and skincare products (Woudenberg‐van‐Oosterom et al., 1996).
Taste and Solution Properties
The taste and solution properties of D-glucono-1,5-lactone have been studied, which might provide insights into the sensory attributes of derivatives like 6-O-sinapoyl-D-glucono-1,5-lactone in food and pharmaceutical applications (Parke et al., 1997).
Interactions with Water
Understanding the interactions of d-glucono-1,5-lactone with water is essential for applications in various industries, including pharmaceuticals and food science. This research might also be relevant for derivatives like 6-O-sinapoyl-D-glucono-1,5-lactone (Combes & Birch, 1988).
properties
Molecular Formula |
C17H20O10 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H20O10/c1-24-9-5-8(6-10(25-2)13(9)19)3-4-12(18)26-7-11-14(20)15(21)16(22)17(23)27-11/h3-6,11,14-16,19-22H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-/m1/s1 |
InChI Key |
PYUYAAQFJLICNF-MXWIPWLSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(=O)O2)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(=O)O2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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